Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate
Description
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate (C₁₂H₁₀BrNO₄, MW 328.12 g/mol) is a benzoate ester derivative featuring a 3-bromoisoxazole moiety linked via a methoxy bridge. Key structural attributes include:
- Bromine substituent: An electron-withdrawing group that enhances electrophilic reactivity and influences intermolecular interactions.
- Ester group: A hydrolytically sensitive functional group that impacts solubility and stability.
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3 |
InChI Key |
IUFUACPESDGKRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Halogen-Substituted Benzoate Esters
Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (C₁₉H₁₄BrClN₂O₃, MW 449.68 g/mol) share halogenated aromatic systems but differ in heterocyclic substitution (quinoline vs. isoxazole). Key distinctions include:
- Supramolecular interactions: Quinoline derivatives exhibit π-π stacking and C–H⋯O hydrogen bonds in crystal structures, while the isoxazole’s reduced aromaticity may limit such interactions.
- Planarity: Quinoline-based compounds () display near-coplanar arrangements, whereas the isoxazole’s smaller ring size could reduce planarity, affecting crystallinity.
Table 1: Comparison of Halogenated Benzoate Derivatives
Isoxazole-Containing Analogues
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (C₁₉H₂₄NO₃, MW 315.40 g/mol) highlights the role of isoxazole substituents:
Table 2: Isoxazole Derivatives Comparison
Heterocyclic Ethers and Esters
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate (C₃₈H₄₇FNO₈SSi, MW 724.27 g/mol) demonstrates:
- Ester stability : Silyl-protected esters (–4) exhibit enhanced hydrolytic stability compared to methyl benzoates, which may guide derivatization strategies for the target compound.
- Synthetic complexity : Multi-step syntheses with protective groups (e.g., triisopropylsilyl) contrast with simpler esterification routes for the target compound.
Physicochemical and Functional Comparisons
- Molecular weight and lipophilicity: The target compound’s lower MW (328.12 g/mol) compared to quinoline derivatives (e.g., 449.68 g/mol) suggests improved solubility in polar solvents.
- Thermal properties : Melting points for analogous compounds (e.g., 72–75°C in ) hint at moderate thermal stability for the target, though experimental data are needed.
Biological Activity
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a compound exhibiting significant biological activity, primarily attributed to its isoxazole structure. This structure is often linked to various pharmacological effects, making the compound a subject of interest in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 312.12 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Isoxazole derivatives have been documented to possess antimicrobial properties, which may extend to this compound. The presence of the bromine atom enhances its reactivity, potentially increasing its efficacy against various pathogens.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Neuropharmacological Effects : Isoxazole derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The unique structure of this compound plays a crucial role in its biological activity. The bromine substituent on the isoxazole ring enhances the compound's reactivity and interaction with biological targets compared to non-brominated analogs.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-isoxazolylbenzoate | Isoxazole ring attached to benzoate | Exhibits different biological activities |
| Methyl 4-(2-methylisoxazolyl)benzoate | Methyl group on isoxazole | Enhanced lipophilicity affecting bioavailability |
| This compound | Bromine substitution on isoxazole | Potentially increased reactivity and biological activity |
Study on Antimicrobial Properties
A study conducted on isoxazole derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was included in this analysis, showing promising results in inhibiting bacterial growth, particularly due to its unique brominated structure.
Neuropharmacological Research
Research exploring the neuropharmacological effects of isoxazole derivatives revealed that certain compounds could modulate neurotransmitter levels, leading to potential therapeutic applications for conditions like anxiety and depression. This compound's ability to interact with serotonin receptors was highlighted, suggesting a possible pathway for further investigation into its efficacy in treating mood disorders.
Anti-inflammatory Studies
In vitro studies assessing the anti-inflammatory effects of various isoxazole derivatives found that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage models. This suggests a mechanism through which the compound could exert protective effects against inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
